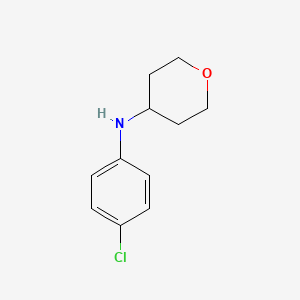

N-(4-chlorophenyl)oxan-4-amine

Description

N-(4-Chlorophenyl)oxan-4-amine (CID 24273947) is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-chlorophenyl group and an amine. Its molecular formula is C₁₁H₁₄ClNO, with the SMILES notation C1COCCC1(C2=CC=C(C=C2)Cl)N .

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(4-chlorophenyl)oxan-4-amine |

InChI |

InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2 |

InChI Key |

FEIFITDGHSYMJH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)oxan-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with oxirane in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Scientific Applications of N-(4-chlorophenyl)oxan-4-amine

N-[(4-chlorophenyl)methyl]oxan-4-amine is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also known as 4-(4-Chlorophenyl)oxan-4-amine .

Chemistry

N-[(4-chlorophenyl)methyl]oxan-4-amine serves as a reagent in organic synthesis, facilitating the preparation of various derivatives and intermediates.

Biology

This compound is studied for its effects on biological systems, particularly its role as an alpha-2 adrenergic agonist. It exhibits activity against various microbial strains, suggesting potential use in treating infections.

Mechanism of Action

N-[(4-chlorophenyl)methyl]oxan-4-amine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits norepinephrine release, resulting in sedative, analgesic, and muscle relaxant effects. The molecular targets include alpha-2 adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release and signal transduction.

Medicine

N-[(4-chlorophenyl)methyl]oxan-4-amine is investigated for potential therapeutic applications, including its use as a sedative and analgesic in veterinary medicine.

Industry

This compound is utilized in the production of pharmaceuticals and other chemical products.

N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The oxane ring in N-(4-chlorophenyl)oxan-4-amine distinguishes it from other chlorophenyl-containing heterocycles:

Key Insight : The oxane ring’s flexibility may enhance solubility compared to rigid aromatic systems like oxadiazines or pyridines.

Substituent Effects

The 4-chlorophenyl group is a common motif across analogs, influencing electronic and steric properties:

- Positional Specificity : In maleimide derivatives, halogen size (F, Cl, Br, I) at the para position had minimal impact on inhibitory potency, suggesting chloro is optimal for cost and stability .

Biological Activity

N-(4-chlorophenyl)oxan-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a para-chlorophenyl group attached to an oxan-4-amine backbone. This unique structure influences its chemical reactivity and biological interactions, enhancing its binding affinity to various biological targets such as enzymes and receptors.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other tested strains | Weak to Moderate |

The compound's mechanism of action likely involves the inhibition of specific enzymes critical for bacterial survival, although further studies are needed to elucidate the exact pathways involved .

2. Anticancer Properties

Research has demonstrated that this compound may possess anticancer properties, particularly against glioma cells. A study revealed that certain derivatives of this compound inhibited the growth of glioblastoma in vitro while exhibiting low cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study: Glioma Inhibition

- Compound Tested : N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles

- Findings : Inhibited 3D neurosphere formation in primary patient-derived glioma stem cells with significant efficacy against AKT2/PKBβ kinase pathways .

3. Anti-inflammatory Effects

This compound has also been suggested to have anti-inflammatory properties. Its interactions with enzymes involved in inflammatory pathways may lead to therapeutic effects in conditions characterized by inflammation.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. This interaction modulates the activity of enzymes and receptors, influencing cellular signaling pathways that are crucial for various physiological processes.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, typically involving:

- Formation of the Oxan Ring : Using appropriate precursors and reaction conditions.

- Introduction of the Para-Chlorophenyl Group : Via electrophilic substitution methods.

These synthetic routes are optimized for yield and purity, which are essential for subsequent biological evaluations .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit varying degrees of biological activity. For instance:

| Compound | Biological Activity |

|---|---|

| N-(2-chlorophenyl)oxan-2-amine | Moderate antimicrobial activity |

| N-(4-ethylphenyl)oxan-4-amine | Anti-inflammatory properties |

The differences in substituents significantly affect their pharmacological profiles, making this compound a unique candidate for further study .

Q & A

Q. Why do computational and experimental logP values diverge, and how can this be resolved?

- Answer: Computational models often neglect solvent-solute interactions (e.g., hydrogen bonding in water). Use COSMO-RS simulations or experimental octanol-water partitioning (shake-flask method) for accurate measurements .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 7.25 (d, J = 8.5 Hz, 2H, ArH), δ 3.75 (m, 2H, OCH), δ 2.85 (m, 1H, NH) | |

| ESI-MS | [M+H] m/z 226.1, [M-Cl] m/z 191.0 | |

| IR | 750 cm (C-Cl), 3300 cm (N-H) |

Table 2: Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P2/c | |

| Unit cell (Å) | a = 10.25, b = 7.89, c = 15.32 | |

| R-factor | R1 = 0.042, wR2 = 0.112 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.